

# An In-depth Technical Guide to 1,3-Dibenzoylbenzene

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## Compound of Interest

Compound Name: 1,3-Dibenzoylbenzene

Cat. No.: B181577

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This technical guide provides comprehensive information on **1,3-Dibenzoylbenzene**, a diarylketone derivative with applications in organic synthesis and materials science. This document details its chemical identity, physical and spectral properties, a detailed experimental protocol for its synthesis and purification, and a visual representation of the synthetic workflow.

## Core Chemical Identifiers

Identifier	Value
CAS Number	3770-82-9[1]
IUPAC Name	(3-benzoylphenyl)(phenyl)methanone[2]
Synonyms	m-Dibenzoylbenzene, 1,3-Phenylenebis(phenylmethanone)[2][3]
Molecular Formula	C <sub>20</sub> H <sub>14</sub> O <sub>2</sub> [2]
Molecular Weight	286.32 g/mol [1]

## Quantitative Data Summary

A summary of the key quantitative data for **1,3-Dibenzoylbenzene** is presented below for easy reference and comparison.

Property	Value	Source
Melting Point	105-108 °C	[1][4]
Appearance	White to pale grey solid/powder	[5]
Solubility	Sparingly soluble in water (4.0E-3 g/L at 25°C)	[6]
<sup>1</sup> H NMR Spectrum	Data available	[2]
<sup>13</sup> C NMR Spectrum	Data available	[2]
Infrared (IR) Spectrum	Data available	[2][3]
Mass Spectrum (EI)	Major fragments at m/z 105, 77, 286	[2][3]
UV/Visible Spectrum	Data available	[3]

## Experimental Protocols

The following section provides a detailed methodology for the synthesis and purification of **1,3-Dibenzoylbenzene**. The primary synthetic route is the Friedel-Crafts acylation of benzene with isophthaloyl chloride.

### Synthesis of 1,3-Dibenzoylbenzene via Friedel-Crafts Acylation

This procedure is adapted from the synthesis of the isomeric 1,4-Dibenzoylbenzene and is expected to yield the desired product.

Materials:

- Isophthaloyl chloride (1,3-benzenedicarbonyl dichloride)
- Benzene (anhydrous)
- Aluminum chloride (anhydrous)

- Hydrochloric acid (concentrated)
- Sodium bicarbonate solution
- Crushed ice
- Dimethylformamide (for recrystallization)

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add anhydrous benzene.
- **Catalyst Addition:** To the stirred benzene, carefully add anhydrous aluminum chloride in portions. The mixture should be cooled in an ice bath to manage the exothermic reaction.
- **Acylation:** A solution of isophthaloyl chloride in anhydrous benzene is added dropwise from the dropping funnel to the stirred suspension of aluminum chloride in benzene.
- **Reaction:** After the addition is complete, the reaction mixture is heated to reflux (around 70-80°C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Workup:** The organic layer is separated using a separatory funnel. The aqueous layer is extracted with benzene. The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
- **Solvent Removal:** The excess benzene is removed from the organic layer by rotary evaporation to yield the crude **1,3-Dibenzoylbenzene**.

## Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a product of high purity.

#### Procedure:

- **Solvent Selection:** While various solvents can be tested, dimethylformamide has been shown to be effective for the recrystallization of the similar 1,4-isomer and is a good starting point.[7]
- **Dissolution:** The crude **1,3-Dibenzoylbenzene** is dissolved in a minimal amount of hot dimethylformamide.
- **Decolorization (Optional):** If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes. The charcoal is then removed by hot filtration.
- **Crystallization:** The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
- **Isolation:** The resulting crystals are collected by vacuum filtration using a Büchner funnel.
- **Washing:** The crystals are washed with a small amount of cold solvent to remove any adsorbed impurities.
- **Drying:** The purified crystals are dried under vacuum to remove any residual solvent. The purity can be confirmed by melting point determination and spectroscopic analysis.

## Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **1,3-Dibenzoylbenzene**.



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Caption: Workflow for the synthesis and purification of **1,3-Dibenzoylbenzene**.

## Applications in Research and Development

**1,3-Dibenzoylbenzene** serves as a valuable reagent in organic synthesis. It is notably used in the synthesis of 1,3-bis(1-phenylvinyl)benzene (MDDPE). Furthermore, it has been utilized in the synthesis of polyanionic spin-quintet molecular clusters and ground state undecet hydrocarbons with parallel spins, highlighting its utility in the field of materials science and molecular magnetism.[4] As a diarylketone derivative, it possesses topologically pseudodegenerate  $\pi$ -LUMO's (lowest unoccupied molecular orbitals), a feature of interest in the study of molecular electronics.[4]

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,3-Dibenzoylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181577#1-3-dibenzoylbenzene-cas-number-and-iupac-name>]

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